molecular formula C17H14BrN3O2 B14933906 N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B14933906
M. Wt: 372.2 g/mol
InChI Key: GBJCWTIITSMKMS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound. It belongs to the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The compound’s structure includes a bromophenyl group, a methyl group, and a cyclopenta[b][1,2]oxazolo[4,5-e]pyridine core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-amino-3-hydroxypyridine with 4-bromobenzoic acid under specific conditions to form the oxazole ring . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process. Industrial production methods may involve optimizing these conditions to increase yield and purity, such as using high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes or receptors, modulating their activity. The bromophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

N-(4-bromophenyl)-3-methyl-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide can be compared to other oxazole derivatives such as:

    Aleglitazar: An antidiabetic compound with a similar oxazole core.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-(4-bromophenyl)-6-methyl-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H14BrN3O2/c1-9-14-15(16(22)19-11-7-5-10(18)6-8-11)12-3-2-4-13(12)20-17(14)23-21-9/h5-8H,2-4H2,1H3,(H,19,22)

InChI Key

GBJCWTIITSMKMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=CC=C(C=C4)Br

Origin of Product

United States

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